Product packaging for butyl N,N-bis(2-chloroethyl)carbamate(Cat. No.:CAS No. 5467-16-3)

butyl N,N-bis(2-chloroethyl)carbamate

Cat. No.: B15490015
CAS No.: 5467-16-3
M. Wt: 242.14 g/mol
InChI Key: WLUUTTCGHDDDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butyl N,N-bis(2-chloroethyl)carbamate (IUPAC name: tert-butyl bis(2-chloroethyl)carbamate) is a carbamate derivative featuring two 2-chloroethyl groups attached to a nitrogen atom, which is further bonded to a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇Cl₂NO₂, with an average molecular mass of 242.14 g/mol . This stability makes it a valuable intermediate in organic synthesis and a candidate for prodrug design, as the Boc group can be cleaved under acidic conditions to release the active nitrogen mustard moiety .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17Cl2NO2 B15490015 butyl N,N-bis(2-chloroethyl)carbamate CAS No. 5467-16-3

Properties

CAS No.

5467-16-3

Molecular Formula

C9H17Cl2NO2

Molecular Weight

242.14 g/mol

IUPAC Name

butyl N,N-bis(2-chloroethyl)carbamate

InChI

InChI=1S/C9H17Cl2NO2/c1-2-3-8-14-9(13)12(6-4-10)7-5-11/h2-8H2,1H3

InChI Key

WLUUTTCGHDDDNU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and pharmacological differences between butyl N,N-bis(2-chloroethyl)carbamate and structurally related compounds:

Compound Molecular Formula Key Functional Groups Mechanism of Action Applications Stability References
This compound C₉H₁₇Cl₂NO₂ tert-Butyl carbamate, bis(2-chloroethyl) Prodrug requiring hydrolysis to release active alkylating agent Synthetic intermediate, potential prodrug High (Boc group resists enzymatic hydrolysis)
Estramustine C₂₃H₃₁Cl₂NO₃ Steroid carbamate, bis(2-chloroethyl) Binds microtubule-associated proteins (antimitotic) Prostate cancer therapy High (steroid hinders hydrolysis)
Cyclophosphamide metabolites C₇H₁₅Cl₂N₂O₂P Phosphorodiamidic acid, bis(2-chloroethyl) Direct DNA alkylation after metabolic activation Chemotherapy (lymphoma, leukemia) Moderate (requires hepatic activation)
HN1 (Nitrogen Mustard HN1) C₆H₁₂Cl₃N Bis(2-chloroethyl)ethylamine Direct DNA alkylation (cross-linking) Historical chemotherapy/chemical warfare Low (rapid hydrolysis in vivo)
p-[N,N-Bis(2-Cl-Et)amino]phenylacetate esters Varies (e.g., C₂₈H₃₄Cl₂N₂O₃) Ester-linked bis(2-chloroethyl) Alkylation after ester hydrolysis Experimental antitumor agents Moderate (ester hydrolysis faster than carbamate)

Structural and Functional Differences

  • Carbamate vs. Ester Linkage : The carbamate group in this compound and estramustine confers greater resistance to hydrolysis compared to ester-linked compounds like the phenylacetate esters in . This stability prolongs the half-life of carbamate derivatives but delays the release of active alkylating agents .
  • Steroid vs. tert-Butyl Moieties : Estramustine’s steroid backbone enables microtubule-binding activity, whereas the tert-butyl group in the butyl derivative serves solely as a protective group, influencing solubility and metabolic stability .

Mechanism of Action

  • Prodrug Activation : this compound and cyclophosphamide metabolites both require hydrolysis to release active alkylating species. However, cyclophosphamide’s activation depends on hepatic cytochrome P450 enzymes, while the Boc group in the butyl derivative is cleaved under acidic conditions .
  • Direct Alkylation : HN1 and other nitrogen mustards act immediately without requiring metabolic activation, making them more potent but also more toxic .

Pharmacokinetic and Therapeutic Profiles

  • Half-Life : Estramustine’s steroid-carbamate structure grants it a long half-life (days), enabling sustained antimitotic effects. In contrast, the butyl derivative’s smaller size may allow faster clearance unless the Boc group remains intact .
  • Toxicity : HN1’s lack of a protective group results in rapid DNA damage, correlating with severe systemic toxicity. The Boc group in this compound may mitigate this by delaying alkylation until hydrolysis occurs .

Q & A

Q. What structural features of butyl N,N-bis(2-chloroethyl)carbamate are critical for its alkylating activity?

The compound contains two 2-chloroethyl groups attached to a carbamate backbone, which enable alkylation of DNA via aziridinium intermediate formation. The carbamate group acts as a stabilizing moiety in prodrug formulations, delaying activation until hydrolysis by specific enzymes or catalytic antibodies. The butyl chain may influence lipophilicity and tissue penetration .

Q. How is the compound synthesized for experimental use?

Synthesis typically involves reacting N,N-bis(2-chloroethyl)carbamoyl chloride with butanol under nucleophilic substitution conditions. Key parameters include temperature control (e.g., 0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like hydrolysis. Purification via column chromatography ensures high yield (>80%) .

Q. What analytical methods validate the compound’s purity and structure?

  • NMR (¹H/¹³C): Confirms chloroethyl group integration (δ ~3.6–3.8 ppm for CH₂Cl) and carbamate carbonyl (δ ~155–160 ppm).
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 440.4 for Estramustine) verify molecular weight.
  • X-ray Crystallography: Resolves bond angles and stereochemistry in solid-state structures .

Advanced Research Questions

Q. What methodologies quantify hydrolysis kinetics and prodrug activation mechanisms?

Hydrolysis is monitored using UV-Vis spectroscopy (e.g., absorbance at 280 nm for released nitrogen mustard) or HPLC to track substrate depletion. For enzymatic activation, Michaelis-Menten kinetics are applied. For example, catalytic antibody EA11-D7 exhibits Km = 201 µM and kcat = 1.88 min⁻¹ , indicating efficient prodrug conversion .

Q. How is in vitro cytotoxicity assessed for derivatives of this compound?

  • Cell Viability Assays: MTT or trypan blue exclusion tests on cancer cell lines (e.g., LoVo colorectal carcinoma).
  • Dose-Response Curves: IC₅₀ values are calculated to compare potency.
  • Mechanistic Studies: Flow cytometry detects apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) .

Q. What structural modifications enhance tumor targeting and reduce off-target toxicity?

Conjugation to steroid backbones (e.g., estradiol) improves receptor-mediated uptake. For instance:

  • Testosterone 17α-carbamate achieves 75% inhibition of mammary adenocarcinoma MI.
  • 17α-Ethynylestradiol carbamate shows 60% inhibition of Walker 256 carcinosarcoma in rats. Modifications to the carbamate linker (e.g., phosphorodiamidate derivatives) alter hydrolysis rates and biodistribution .

Q. How do catalytic antibodies improve specificity in prodrug activation compared to bacterial enzymes?

Catalytic antibodies (e.g., EA11-D7) are humanizable, reducing immunogenicity. Specificity is validated via:

  • Transition-State Analog Binding: Competitive assays with ethyl 4-nitrophenylmethylphosphonate.
  • Cell-Kill Correlation: Cytotoxicity in LoVo cells directly correlates with antibody catalysis rates, confirming targeted activation .

Key Research Challenges

  • Metabolic Stability: Balancing hydrolysis rates (prodrug activation) with systemic clearance.
  • Resistance Mechanisms: Upregulation of DNA repair enzymes (e.g., MGMT) may reduce alkylation efficacy.
  • Targeted Delivery: Optimizing antibody-drug conjugates or nanoparticle formulations to enhance tumor specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.